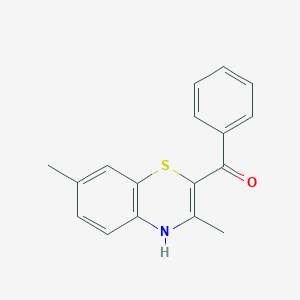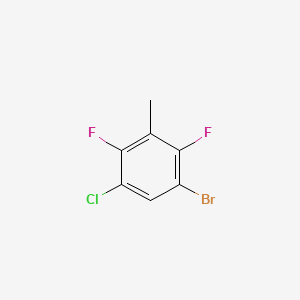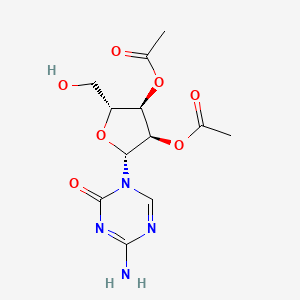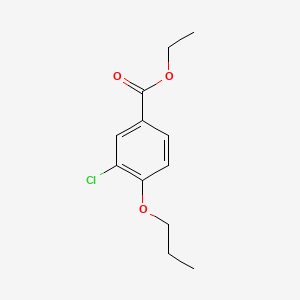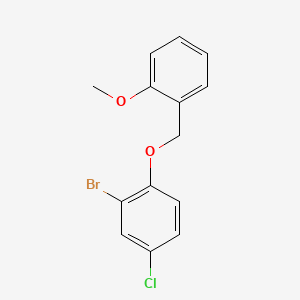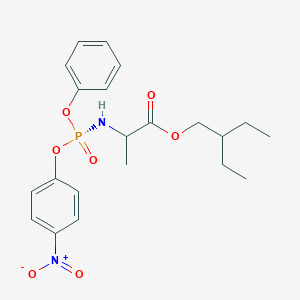
(S)-2-Ethylbutyl 2-(((R)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Ethylbutyl 2-((®-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate is a complex organic compound that belongs to the class of phosphoramidates. This compound is characterized by the presence of a phosphoryl group bonded to an amino acid derivative, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethylbutyl 2-((®-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate typically involves multiple steps, starting from the appropriate amino acid derivative. The process includes the following steps:
Protection of the amino group: The amino group of the amino acid derivative is protected using a suitable protecting group.
Formation of the phosphoryl intermediate: The protected amino acid derivative is reacted with a phosphorylating agent, such as phosphorus oxychloride, to form the phosphoryl intermediate.
Substitution reaction: The phosphoryl intermediate undergoes a substitution reaction with 4-nitrophenol and phenol to introduce the nitrophenoxy and phenoxy groups.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Ethylbutyl 2-((®-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphoramidates.
Scientific Research Applications
(S)-2-Ethylbutyl 2-((®-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a drug delivery agent.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Ethylbutyl 2-((®-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The nitrophenoxy and phenoxy groups may also contribute to the compound’s overall biological activity by interacting with cellular components and pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate: An alanine derivative with similar structural features.
®-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate: Another related compound with a different stereochemistry.
Uniqueness
(S)-2-Ethylbutyl 2-((®-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its nitrophenoxy group, in particular, distinguishes it from other similar compounds and may contribute to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C21H27N2O7P |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-ethylbutyl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H27N2O7P/c1-4-17(5-2)15-28-21(24)16(3)22-31(27,29-19-9-7-6-8-10-19)30-20-13-11-18(12-14-20)23(25)26/h6-14,16-17H,4-5,15H2,1-3H3,(H,22,27)/t16?,31-/m1/s1 |
InChI Key |
CSURKLFFMMBEFL-VSZLCQDCSA-N |
Isomeric SMILES |
CCC(CC)COC(=O)C(C)N[P@@](=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


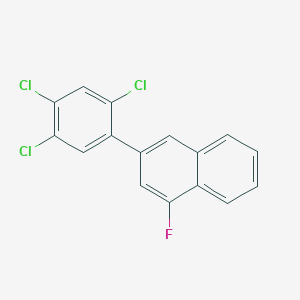
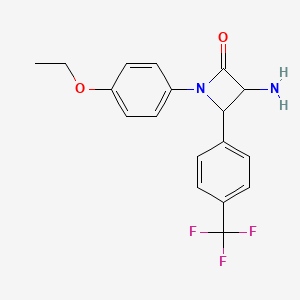

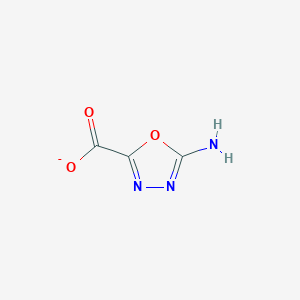
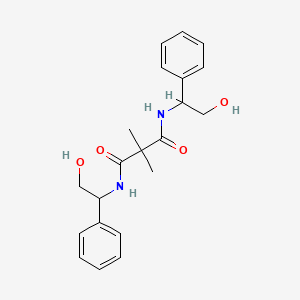
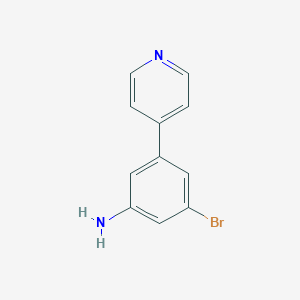
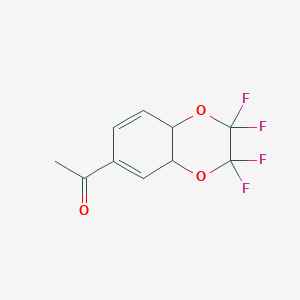
![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14770528.png)
